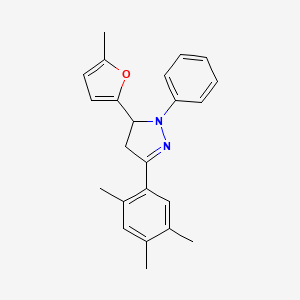![molecular formula C10H18N4O B11637209 (2E)-2-cyano-3-{[3-(dimethylamino)propyl]amino}but-2-enamide](/img/structure/B11637209.png)
(2E)-2-cyano-3-{[3-(dimethylamino)propyl]amino}but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-ciano-3-{[3-(dimetilamino)propil]amino}but-2-enamida es un compuesto orgánico con una estructura compleja que incluye un grupo ciano, un grupo dimetilamino y una unidad enamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2E)-2-ciano-3-{[3-(dimetilamino)propil]amino}but-2-enamida normalmente implica reacciones orgánicas de múltiples pasos. Un método común implica la reacción de un compuesto ciano adecuado con un derivado de dimetilaminopropilamina en condiciones controladas. La reacción puede requerir catalizadores específicos y solventes para lograr el producto deseado con alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores químicos a gran escala y procesos de flujo continuo. Las condiciones de reacción, como la temperatura, la presión y el pH, se controlan y monitorean cuidadosamente para garantizar una calidad y eficiencia consistentes. El uso de sistemas automatizados y técnicas analíticas avanzadas ayuda a optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
(2E)-2-ciano-3-{[3-(dimetilamino)propil]amino}but-2-enamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo ciano en un grupo amina.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo dimetilamino puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos como los haluros. Las condiciones de reacción, como la temperatura, el solvente y el pH, se adaptan para lograr la transformación deseada.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir derivados de aminas. Las reacciones de sustitución pueden conducir a una variedad de productos sustituidos.
Aplicaciones Científicas De Investigación
(2E)-2-ciano-3-{[3-(dimetilamino)propil]amino}but-2-enamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, como efectos anticancerígenos o antiinflamatorios.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (2E)-2-ciano-3-{[3-(dimetilamino)propil]amino}but-2-enamida implica su interacción con objetivos moleculares específicos. El grupo ciano y el grupo dimetilamino juegan un papel crucial en la unión a estos objetivos, lo que lleva a diversos efectos biológicos. El compuesto puede interactuar con enzimas, receptores u otras proteínas, modulando su actividad y desencadenando vías celulares específicas.
Comparación Con Compuestos Similares
Compuestos similares
(2E)-2-ciano-3-{[3-(metilamino)propil]amino}but-2-enamida: Estructura similar pero con un grupo metilamino en lugar de un grupo dimetilamino.
(2E)-2-ciano-3-{[3-(etilamino)propil]amino}but-2-enamida: Contiene un grupo etilamino en lugar de un grupo dimetilamino.
Singularidad
La presencia del grupo dimetilamino en (2E)-2-ciano-3-{[3-(dimetilamino)propil]amino}but-2-enamida confiere propiedades químicas únicas, como una mayor basicidad y nucleofilicidad
Propiedades
Fórmula molecular |
C10H18N4O |
|---|---|
Peso molecular |
210.28 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-[3-(dimethylamino)propylamino]but-2-enamide |
InChI |
InChI=1S/C10H18N4O/c1-8(9(7-11)10(12)15)13-5-4-6-14(2)3/h13H,4-6H2,1-3H3,(H2,12,15)/b9-8+ |
Clave InChI |
GLABUMKWRLMDDY-CMDGGOBGSA-N |
SMILES isomérico |
C/C(=C(/C#N)\C(=O)N)/NCCCN(C)C |
SMILES canónico |
CC(=C(C#N)C(=O)N)NCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)methioninate](/img/structure/B11637127.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide](/img/structure/B11637128.png)

![N-(4-chlorophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11637151.png)

![(5E)-1-(3-fluorophenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11637159.png)
![methyl 4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)benzoate](/img/structure/B11637163.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637168.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637174.png)
![2-{[(3-Phenoxyphenyl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B11637196.png)
![3-bromo-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-methoxybenzamide](/img/structure/B11637199.png)
![3-({2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11637203.png)
![3-Ethyl-2-[(2-phenylethyl)sulfanyl]-6H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11637208.png)
![4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B11637210.png)
